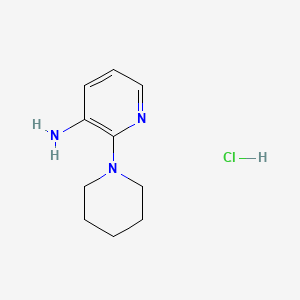

2-(Piperidin-1-yl)pyridin-3-amine hydrochloride

説明

2-(Piperidin-1-yl)pyridin-3-amine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via an amine linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

2-(Piperidin-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Dihydropyridine or piperidine derivatives

Substitution: Various substituted amines

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in the treatment of neurological disorders and cancer. Research indicates that derivatives of piperidine, including 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride, exhibit activity at various receptors, such as histamine H3 and sigma receptors. These interactions are crucial for developing dual-action drugs that can address multiple pathways involved in pain management and other therapeutic areas .

Case Study: Dual Receptor Ligands

A study focused on designing dual ligands targeting histamine H3 and sigma-1 receptors demonstrated that modifications to the piperidine core significantly influenced the binding affinity and biological activity of the compounds. One lead compound showed promising analgesic effects in both nociceptive and neuropathic pain models, highlighting the therapeutic potential of piperidine-based derivatives .

Biological Studies

Interactions with Biological Macromolecules

Research has shown that this compound can interact with various biological macromolecules, making it a valuable tool for biochemical probing. Its ability to form stable complexes with proteins and enzymes allows researchers to study mechanisms of action and cellular responses.

Mechanism of Action

The mechanism by which this compound exerts its effects involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components. The piperidine moiety enhances binding affinity to target receptors, facilitating modulation of biological activity .

Materials Science

Synthesis of Novel Materials

In materials science, this compound has been utilized in synthesizing new materials with unique electronic and optical properties. Its incorporation into polymer matrices or as a precursor for organic semiconductors has opened avenues for developing advanced materials for electronics and photonics applications .

Data Table: Applications Summary

作用機序

The mechanism of action of 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.

類似化合物との比較

Similar Compounds

Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.

2-Aminopyridine: A derivative of pyridine with an amino group at the 2-position.

Uniqueness

2-(Piperidin-1-yl)pyridin-3-amine hydrochloride is unique due to the combination of piperidine and pyridine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets compared to simpler compounds like piperidine or pyridine alone. Additionally, the presence of the amine group enhances its reactivity and potential for further chemical modifications.

生物活性

2-(Piperidin-1-yl)pyridin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a piperidine ring attached to a pyridine moiety, which contributes to its pharmacological properties. Its chemical structure can be represented as follows:

- Molecular Formula: C10H13ClN2

- Molecular Weight: 200.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Studies have shown that compounds with similar structures often act as ligands for histamine receptors and sigma receptors, which play critical roles in pain modulation and neuroprotection.

- Histamine Receptors : The compound may act as an antagonist at the H3 receptor, which is involved in regulating neurotransmitter release. This activity can have implications for treating conditions such as narcolepsy and other sleep disorders .

- Sigma Receptors : The sigma-1 receptor is implicated in various neuroprotective processes. Compounds with a piperidine core have demonstrated significant affinity for this receptor, suggesting potential therapeutic applications in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds.

Study on Pain Management

A recent study investigated the dual-action properties of piperidine derivatives, including this compound, highlighting their efficacy in managing nociceptive and neuropathic pain. The results indicated that these compounds could significantly reduce pain response through both H3 and sigma receptor pathways, demonstrating their potential as novel analgesics .

Cancer Cell Proliferation

In vitro studies evaluated the effect of similar piperidine-based compounds on breast cancer cell lines (MDA-MB-231). While some derivatives showed strong inhibition of cell proliferation, others like 4b exhibited no cytotoxic effects even at high concentrations, suggesting a selective mechanism of action that could be harnessed for targeted therapies .

特性

IUPAC Name |

2-piperidin-1-ylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;/h4-6H,1-3,7-8,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQGNKDOSIPBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-17-8 | |

| Record name | 3-Pyridinamine, 2-(1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。